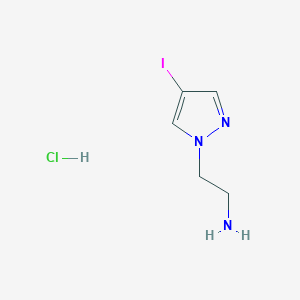

2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

Description

2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a halogenated pyrazole derivative with the molecular formula C₈H₁₃ClIN₃ (calculated molecular weight: ~313.5 g/mol). The compound features a pyrazole ring substituted with an iodine atom at the 4-position and an ethylamine side chain, which is protonated as a hydrochloride salt. The iodine substituent, in particular, may enhance its utility in radiopharmaceuticals or as a heavy atom in crystallography studies .

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQDXOHITZVUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Attachment of the Ethylamine Group: The ethylamine group can be introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with ethylamine under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as pyrazole N-oxides.

Reduction: Formation of reduced derivatives such as pyrazoline.

Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the ethylamine group can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Halogen Substituent Effects

- Iodine vs. Bromine : The target compound’s iodine atom increases molecular weight and polarizability compared to bromine analogs (e.g., ). Iodine’s larger atomic radius may enhance binding affinity in biological systems or serve as a heavy atom for X-ray crystallography . Bromine, however, is more commonly used as a leaving group in substitution reactions .

Heterocycle Variations

- Pyrazole vs. Triazole : Pyrazoles (target compound) possess two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to triazoles (e.g., ). This property may influence receptor binding selectivity in drug design.

- Imidazopyrazole Scaffolds : The fused imidazopyrazole ring in introduces rigidity, which can optimize binding to enzymatic pockets (e.g., kinase inhibitors).

Amine Side Chain Modifications

Aromatic System Diversity

- Phenyl vs. Pyrazole : Dimethoxyphenyl derivatives (e.g., ) prioritize π-π stacking interactions, whereas pyrazoles focus on hydrogen bonding.

Research Implications and Limitations

- Applications : The iodine substituent in the target compound suggests niche roles in imaging or catalysis, whereas bromine/chloro-fluoro analogs are more suited for drug intermediates.

- Gaps in Data: Limited experimental data on biological activity or synthetic yields are noted. Molecular weights for some analogs (e.g., ) are estimated due to incomplete evidence.

Biological Activity

2-(4-Iodo-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a compound belonging to the pyrazole class, characterized by its unique structure which includes an iodine atom at the 4-position of the pyrazole ring and an ethylamine group. This compound is gaining attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 221.04 g/mol. The presence of iodine enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-Iodopyrazol-1-yl)ethanamine; hydrochloride |

| CAS Number | 2219407-69-7 |

| Molecular Formula | C5H8IN3 |

| Molecular Weight | 221.04 g/mol |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in several studies. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.

Anticancer Properties

Recent investigations into the anticancer effects of pyrazole derivatives reveal promising results. In vitro studies have indicated that compounds like this compound can induce apoptosis in cancer cell lines, potentially making them candidates for cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Case Study 2: Anti-inflammatory Mechanism

In a mouse model of arthritis, administration of pyrazole derivatives resulted in reduced swelling and pain. The mechanism was attributed to the downregulation of TNF-alpha and IL-6 levels, highlighting the compound's potential for treating inflammatory disorders.

Case Study 3: Anticancer Activity

In vitro assays on human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM, indicating significant anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.